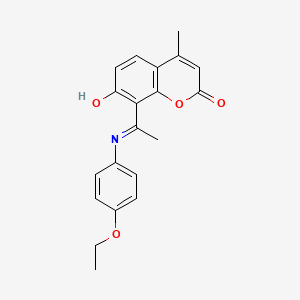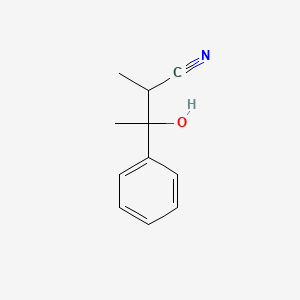
3-Hydroxy-2-methyl-3-phenylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-methyl-3-phenylbutanenitrile is an organic compound with the molecular formula C11H13NO It is a nitrile derivative that features a hydroxyl group, a methyl group, and a phenyl group attached to a butanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-3-phenylbutanenitrile can be achieved through several methods. One common approach involves the reaction of benzyl cyanide with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of the cyanide ion to the carbonyl group of acetone, followed by protonation to yield the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
3-Hydroxy-2-methyl-3-phenylbutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-2-methyl-3-phenylbutanenitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-2-methyl-3-phenylbutylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: 3-oxo-2-methyl-3-phenylbutanenitrile
Reduction: 3-hydroxy-2-methyl-3-phenylbutylamine
Substitution: 3-chloro-2-methyl-3-phenylbutanenitrile (when using SOCl2)
科学研究应用
3-Hydroxy-2-methyl-3-phenylbutanenitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Hydroxy-2-methyl-3-phenylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions contribute to the compound’s biological activity and its potential therapeutic effects.
相似化合物的比较
Similar Compounds
3-Hydroxy-2-methylbutanenitrile: Lacks the phenyl group, resulting in different reactivity and applications.
3-Hydroxy-3-phenylbutanenitrile:
2-Methyl-3-phenylbutanenitrile: Lacks the hydroxyl group, leading to different reactivity and applications.
Uniqueness
3-Hydroxy-2-methyl-3-phenylbutanenitrile is unique due to the presence of all three functional groups (hydroxyl, methyl, and phenyl) on the butanenitrile backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
105041-69-8 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC 名称 |
3-hydroxy-2-methyl-3-phenylbutanenitrile |
InChI |
InChI=1S/C11H13NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h3-7,9,13H,1-2H3 |
InChI 键 |
JFCXWLWDDNDPIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C(C)(C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


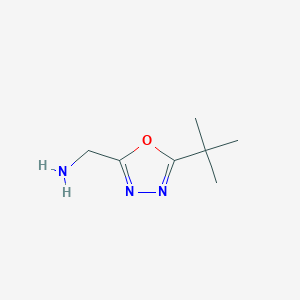
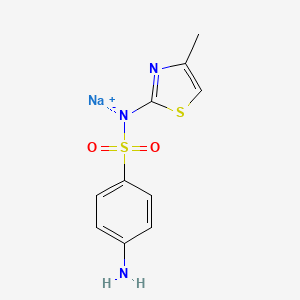
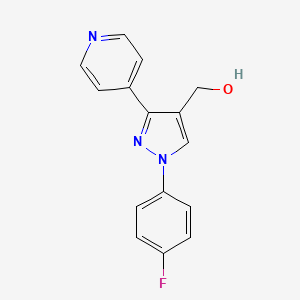
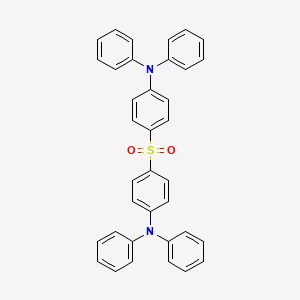
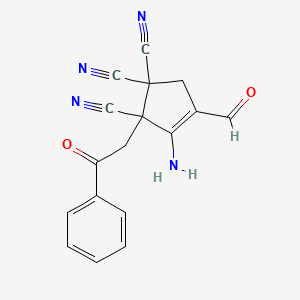
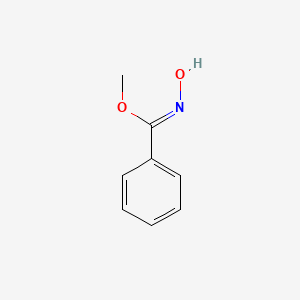
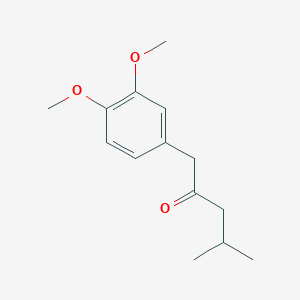
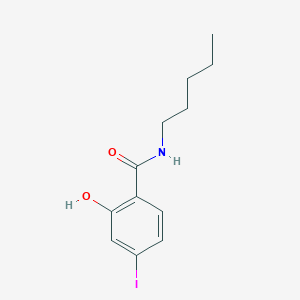
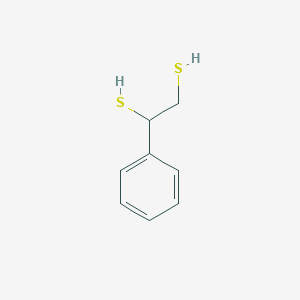
![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)
![1H-Pyrazolo[3,4-C]pyridin-1-amine](/img/structure/B14137602.png)
![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)
![1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14137624.png)
